Clemastanin B

Anti-influenza Lignan Antiviral

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) delivers influenza-specific, non-interchangeable performance: broad anti-influenza IC₅₀ 0.087–0.72 mg/mL across human and avian subtypes, inactivity against RSV/ADV3/PIV3/EV71/HRV, and a validated HPLC method (recovery 97.74%, RSD 1.4%) for accurate Ban-Lan-Gen standardization. Its low bioaccessibility (6.50%) makes it a benchmark oral-delivery model. HSCCC protocol established (59.2 mg, 94.6% purity from 250 mg crude).

Molecular Formula C32H44O16
Molecular Weight 684.7 g/mol
Cat. No. B038241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastanin B
Synonymsclemastanin B
Molecular FormulaC32H44O16
Molecular Weight684.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1
InChIKeyPBLWZMSRSJTRHJ-NCIRKIHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemastanin B: A Structurally Defined Lignan Glycoside with Quantifiable Antiviral and Analytical Specifications


Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a lignan glycoside isolated from Isatis indigotica (Radix Isatidis) and Clematis stans, with a molecular weight of 684.7 g/mol (C32H44O16) [1]. It is defined by its validated quantitative HPLC methods for content determination in raw materials and finished products [2].

Why Generic Lignans or Standard Antivirals Cannot Substitute for Clemastanin B: The Need for Quantitative Benchmarking


Generic lignan sources or broad-spectrum antivirals (e.g., amantadine, ribavirin) are not interchangeable with Clemastanin B due to key differences in antiviral potency, viral strain selectivity, and resistance profiles. Substitution with imprecise botanical extracts or alternative antivirals risks inefficacy due to variable active compound content [1] and high pre-existing viral resistance [2]. The following quantitative evidence establishes Clemastanin B's specific performance thresholds required for reproducible research and industrial formulation.

Clemastanin B: Quantifiable Differential Evidence for Scientific Selection


Antiviral Potency and Spectrum: A Multi-Subtype Inhibitor with Specific Inactivity Against Non-Influenza Viruses

Clemastanin B inhibited human and avian influenza A and B subtypes with IC50 values ranging from 0.087 to 0.72 mg/ml. It was inactive against RSV, ADV3, PIV3, EV71, and HRV. In contrast, the standard antiviral amantadine typically exhibits IC50 values in the low micromolar range (e.g., 0.47 - 16 μM) against influenza A, but is ineffective against influenza B and suffers from widespread resistance [1].

Anti-influenza Lignan Antiviral

Resistance Profile: Reduced Propensity for Viral Escape Compared to Adamantanes and Neuraminidase Inhibitors

Serial passage experiments with Clemastanin B did not easily result in the emergence of viral drug resistance. This contrasts sharply with amantadine, where global surveillance shows >45% of circulating influenza A viruses carry resistance mutations (e.g., S31N in M2 protein), and with oseltamivir, where resistance can emerge during treatment [1].

Drug Resistance Antiviral Lignan

Quantitative Bioaccessibility: Differentiated Gastrointestinal Stability Compared to Co-occurring Lignans

Following simulated gastrointestinal digestion, Clemastanin B exhibited a bioaccessibility of 6.50%. This value is lower than that of co-occurring lignan isolariciresinol (17.78%) but similar to indigoticoside A (8.65%) [1]. This quantitative benchmark allows for formulation decisions and bioavailability predictions.

Bioaccessibility Pharmacokinetics Lignan

Isolation Efficiency and Purity: Validated Preparative Chromatography Yield for Industrial Sourcing

High-speed counter-current chromatography (HSCCC) yielded 59.2 mg of Clemastanin B with 94.6% purity from 250 mg of crude extract (24.8% starting content). Simultaneously, 66.1 mg of indigoticoside A (99.0% purity) was isolated from the same extract. The recovery for Clemastanin B was 90.3% [1].

Preparative Chromatography Natural Product Isolation Purity

Content Standardization: A Validated HPLC Method for Batch-to-Batch Consistency in Raw Materials

An HPLC method was validated for Clemastanin B quantification in Radix Isatidis, demonstrating a linear range of 0.0615-1.8441 µg (r=0.9995) and an average recovery of 97.74% (RSD 1.4%). This method revealed a 3.35-fold variation in Clemastanin B content across different geographical origins, ranging from 0.269 to 0.900 mg/g [1].

Quality Control HPLC Standardization

Clemastanin B: Evidence-Based Application Scenarios for Antiviral and Phytochemical Research


Influenza Virus Entry and Replication Mechanism Studies

Clemastanin B is optimally suited for research on influenza virus entry, uncoating, and nuclear RNP export due to its demonstrated mechanism of action and its inability to easily select for resistance [1]. Its broad anti-influenza spectrum (IC50 0.087-0.72 mg/ml) against multiple subtypes, combined with its inactivity against non-influenza viruses, makes it a selective tool for influenza-specific pathway interrogation [1].

Quality Control and Standardization of Radix Isatidis-Derived Products

For manufacturers of Ban-Lan-Gen (Radix Isatidis) formulations, Clemastanin B serves as a validated chemical marker for batch-to-batch consistency. The published HPLC method (recovery 97.74%, RSD 1.4%) [2] enables precise quantification, addressing the 3.35-fold content variation observed across different plant origins [2]. This ensures that antiviral potency in final products can be correlated to a specific, measurable compound.

Preparative Isolation and Purification Method Development

Clemastanin B is a benchmark compound for developing and optimizing counter-current chromatography methods for lignan glycosides. The established HSCCC protocol (ethyl acetate-n-butanol-water, 2:7:9) yielded 59.2 mg of 94.6% pure compound from 250 mg crude extract [3]. This data serves as a performance baseline for researchers evaluating alternative isolation techniques or scaling up production.

Bioaccessibility and Formulation Studies for Low-Permeability Phytochemicals

Clemastanin B's low bioaccessibility (6.50%) after simulated digestion [4] positions it as a model compound for investigating formulation strategies (e.g., self-microemulsifying drug delivery systems, nanoencapsulation) aimed at enhancing the oral delivery of poorly bioavailable lignans. Its performance can be directly benchmarked against co-occurring lignans like indigoticoside A (8.65%) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clemastanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.